N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide
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Overview
Description
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a chlorobenzyl group, and a furan ring
Mechanism of Action
Target of Action
The compound, also known as “N-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide”, is a derivative of benzimidazole . Benzimidazole derivatives are known to interact with various biological targets due to their structural similarity to naturally occurring nucleotides . They have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific derivative and its target. They can interact easily with the biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways these enzymes are involved in . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary depending on its mode of action and the biochemical pathways it affects. Some benzimidazole derivatives, for example, have been reported to have antibacterial and cytotoxic activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, where the benzimidazole is treated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
The final step involves the coupling of the chlorobenzyl-substituted benzimidazole with 2-furoyl chloride to form the desired compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, using reducing agents like sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide can be compared with other benzimidazole derivatives such as:
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.
N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-pyrroleamide: Contains a pyrrole ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-15-7-2-1-6-14(15)13-24-17-9-4-3-8-16(17)23-19(24)12-22-20(25)18-10-5-11-26-18/h1-11H,12-13H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVZXKOXNCYEKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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